molecular formula C24H23ClN2O4S B11640105 Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11640105
M. Wt: 471.0 g/mol
InChI Key: UURRNYSOQQVQDG-UHFFFAOYSA-N
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Description

  • Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound with a long name. Let’s break it down:
    • It contains a thiophene ring, which is a five-membered heterocycle containing sulfur.
    • The carbamoyl group (CONH-) is attached to the 3-position of the thiophene ring.
    • The ester group (COOEt) is present at the 5-position.
    • Various substituents (chloro, methyl, and phenyl groups) are attached to different positions on the benzene rings.
  • This compound may have applications in pharmaceuticals, materials science, and organic synthesis.
  • Preparation Methods

    • The synthesis of this compound involves several steps, including Suzuki–Miyaura coupling reactions.
    • One possible synthetic route is the coupling of a boronic acid derivative (e.g., phenylboronic acid) with a suitable halide (e.g., 3-chloro-4-methylphenyl chloride) using a palladium catalyst. This reaction forms the key C–C bond.
    • Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and minimize impurities.
  • Chemical Reactions Analysis

      Suzuki–Miyaura Coupling: As mentioned earlier, this compound can be synthesized via Suzuki–Miyaura coupling.

    • Other reactions may include oxidation, reduction, and substitution reactions at various functional groups.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate. The carbamoyl group suggests possible interactions with enzymes or receptors.

      Materials Science: Explore its use in organic electronics, polymers, or semiconductors due to its conjugated structure.

      Biological Studies: Assess its impact on cellular processes or biological pathways.

  • Mechanism of Action

    • The exact mechanism of action would depend on its specific application. For medicinal purposes, it might interact with specific protein targets or modulate cellular pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other thiophene derivatives, such as thienopyridines or thieno[3,2-b]pyridines.
    • Highlight its uniqueness, perhaps related to the specific combination of substituents or its pharmacological properties.

    Properties

    Molecular Formula

    C24H23ClN2O4S

    Molecular Weight

    471.0 g/mol

    IUPAC Name

    ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate

    InChI

    InChI=1S/C24H23ClN2O4S/c1-5-31-24(30)19-15(4)20(22(29)26-16-11-10-14(3)18(25)12-16)32-23(19)27-21(28)17-9-7-6-8-13(17)2/h6-12H,5H2,1-4H3,(H,26,29)(H,27,28)

    InChI Key

    UURRNYSOQQVQDG-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC=CC=C3C

    Origin of Product

    United States

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